![molecular formula C16H19NO2 B6425637 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine CAS No. 2034458-17-6](/img/structure/B6425637.png)
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine
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Description
The compound 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-, (2S)- (9CI) is an intermediate used in the synthesis of (S)-9-Hydroxy Risperidone-d4 (H953362), which is the S-enantiomer metabolite of Risperidone (R525000), a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist .
Molecular Structure Analysis
The molecular formula of the related compound 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-, (2S)- (9CI) is C10H9ClO2 . Another related compound, 2H-1-Benzopyran-2-carbonyl chloride, 6-fluoro-3,4-dihydro-, has a molecular formula of C10H8ClFO2 .Physical And Chemical Properties Analysis
The related compound 2H-1-Benzopyran, 3,4-dihydro- has a molecular weight of 134.1751 . Another related compound, 2H-1-Benzopyran-2-carbonyl chloride, 6-fluoro-3,4-dihydro-, has a molecular weight of 214.624 .Mechanism of Action
Target of Action
The primary targets of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine are the serotonin (5-HT2) and dopamine (D2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
The compound interacts with its targets by acting as an antagonist . This means it binds to the serotonin and dopamine receptors, blocking them and preventing the neurotransmitters serotonin and dopamine from activating these receptors. This results in a decrease in the overactivity of these neurotransmitter systems.
Biochemical Pathways
The compound affects the serotonergic and dopaminergic pathways . By blocking the serotonin and dopamine receptors, it disrupts the normal functioning of these pathways, leading to changes in the transmission of signals in the brain. The downstream effects of this disruption can include alterations in mood, behavior, and cognition.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the activity of the serotonin and dopamine neurotransmitter systems . This could lead to changes in mood, behavior, and cognition, depending on the specific context and individual.
properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-methylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-10-17(11-12)16(18)15-9-8-13-6-2-3-7-14(13)19-15/h2-3,6-7,15H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFHTRQAIIARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-yl(3-methylenepiperidin-1-yl)methanone |
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